molecular formula C20H28N4O B5685049 1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-(2-phenylethyl)piperazine

1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-(2-phenylethyl)piperazine

Cat. No. B5685049
M. Wt: 340.5 g/mol
InChI Key: DGTNQSZQTHZRCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-(2-phenylethyl)piperazine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-(2-phenylethyl)piperazine is not fully understood. However, it has been suggested that it may act as a serotonin and norepinephrine reuptake inhibitor, which could contribute to its potential antidepressant effects.
Biochemical and Physiological Effects:
Studies have shown that 1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-(2-phenylethyl)piperazine can affect various biochemical and physiological processes. For example, it has been found to increase the levels of certain neurotransmitters such as serotonin and norepinephrine, which could contribute to its potential antidepressant effects. It has also been found to affect the activity of certain enzymes and receptors in the brain, which could have implications for its potential use in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-(2-phenylethyl)piperazine in lab experiments is its potential to exhibit anticancer and antidepressant effects. Additionally, it is relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research on 1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-(2-phenylethyl)piperazine. One area of interest is its potential use as an anticancer agent, and further studies could explore its efficacy against different types of cancer cell lines. Additionally, more research is needed to fully understand its mechanism of action, which could help to optimize its use in the treatment of neurological disorders. Finally, studies could explore the potential use of this compound in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-(2-phenylethyl)piperazine involves the reaction of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl)piperazine with 2-phenylethylamine. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain the desired product.

Scientific Research Applications

1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-(2-phenylethyl)piperazine has been studied for its potential use in various fields, including medicinal chemistry and neuroscience. It has been found to exhibit activity against certain cancer cell lines, and therefore, it has been explored as a potential anticancer agent. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as depression and anxiety.

properties

IUPAC Name

(3-methyl-1-propylpyrazol-4-yl)-[4-(2-phenylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O/c1-3-10-24-16-19(17(2)21-24)20(25)23-14-12-22(13-15-23)11-9-18-7-5-4-6-8-18/h4-8,16H,3,9-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTNQSZQTHZRCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C)C(=O)N2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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